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Executive Summary
Polybromo-1 (PBRM1), a key component of the Polybromo-associated BRG1/BRM-associated

factor (PBAF) chromatin remodeling complex, is the second most frequently mutated gene in

clear cell renal cell carcinoma (ccRCC), following von Hippel-Lindau (VHL). Its role as a tumor

suppressor is underscored by the prevalence of inactivating mutations, which are found in

approximately 40% of ccRCC cases. The loss of PBRM1 function profoundly impacts the

cellular landscape of renal cancer, driving tumorigenesis through multiple avenues. This

technical guide provides an in-depth exploration of the molecular functions of PBRM1, the

consequences of its loss in ccRCC, and the intricate signaling pathways it governs. We present

a synthesis of current research, including quantitative data, detailed experimental protocols,

and visual representations of key molecular interactions and workflows to serve as a

comprehensive resource for researchers and drug development professionals in the field of

renal oncology.

PBRM1 and the PBAF Chromatin Remodeling
Complex
PBRM1, also known as BAF180, is a defining subunit of the PBAF complex, a variant of the

SWI/SNF chromatin remodeling family.[1] The PBAF complex utilizes the energy from ATP

hydrolysis to modulate nucleosome positioning, thereby regulating gene expression. PBRM1
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contains six bromodomains, which recognize and bind to acetylated lysine residues on histone

tails, targeting the PBAF complex to specific genomic loci.[2]

The core components of the PBAF complex include the ATPase subunits SMARCA4 (BRG1) or

SMARCA2 (BRM), and several other accessory subunits. The loss of PBRM1 can impact the

integrity and targeting of the PBAF complex. In PBRM1-deficient ccRCC, the PBAF complex

can be mistargeted to new genomic locations, leading to aberrant gene expression.[3]

Quantitative Data on PBRM1 in ccRCC
The high frequency of PBRM1 mutations in ccRCC underscores its critical role in the

pathogenesis of this disease. The majority of these mutations are truncating, leading to a loss

of protein function.

Parameter Value Reference

Mutation Frequency in ccRCC ~40% [4]

PBRM1 Mutation Type in

ccRCC

Predominantly truncating

mutations
[5]

Co-mutation with VHL Frequent [1]

The mutational status of PBRM1 has also been investigated as a predictive biomarker for

response to immunotherapy in ccRCC, with some studies suggesting a correlation with clinical

benefit.

Clinical Trial Therapy Finding Reference

CheckMate 025 Nivolumab (anti-PD-1)

PBRM1 mutations

may be associated

with improved

response to

nivolumab.

[6][7][8][9]

Signaling Pathways Regulated by PBRM1
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The loss of PBRM1 function in ccRCC leads to the dysregulation of several critical signaling

pathways that contribute to tumor growth, proliferation, and survival.

Hypoxia Inducible Factor (HIF) Pathway
In the context of VHL loss, a hallmark of ccRCC, the HIF transcription factors are constitutively

active. PBRM1 plays a complex role in modulating the HIF response. PBRM1 can directly bind

to HIF-1α mRNA and, in cooperation with the m6A reader protein YTHDF2, control its

translation.[10][11][12][13][14] The loss of PBRM1 can therefore impact the levels of HIF-1α

protein, influencing the cellular response to hypoxia.
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PBRM1-mediated regulation of HIF-1α translation.

NF-κB Signaling Pathway
Loss of PBRM1 can lead to the redistribution of the PBAF complex to distal enhancer regions

containing NF-κB binding motifs. This aberrant targeting results in the activation of the NF-κB
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signaling pathway, which is known to promote inflammation, cell survival, and tumorigenesis.[3]

[15][16][17]
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Activation of NF-κB signaling upon PBRM1 loss.

PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and

metabolism. While the precise mechanisms are still under investigation, evidence suggests that
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PBRM1 loss can lead to the activation of this pathway, contributing to ccRCC progression. This

may occur through indirect mechanisms involving the regulation of upstream signaling

components or through crosstalk with other pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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